

Characterization of (2-Methoxy-6-methylphenyl)boronic Acid: A Technical Comparison Guide

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Compound of Interest

Compound Name:	(2-Methoxy-6-methylphenyl)boronic acid
CAS No.:	1567218-43-2
Cat. No.:	B1425673

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Executive Summary: Navigating the Steric Wall

(2-Methoxy-6-methylphenyl)boronic acid (CAS: 1567218-43-2) represents a specialized class of 2,6-disubstituted arylboronic acids.^[1] Unlike standard phenylboronic acids, this reagent presents a dual challenge in medicinal chemistry and process development: extreme steric hindrance protecting the carbon-boron bond, and electronic asymmetry driven by the 2-methoxy group.^[1]

While indispensable for synthesizing atropisomeric biaryls (e.g., BINAP analogs, kinase inhibitors), its performance is defined by a narrow window of stability. This guide characterizes its reactivity profile against standard alternatives, highlighting the critical competition between successful transmetallation and rapid protodeboronation.

Part 1: Structural & Electronic Landscape^[1]

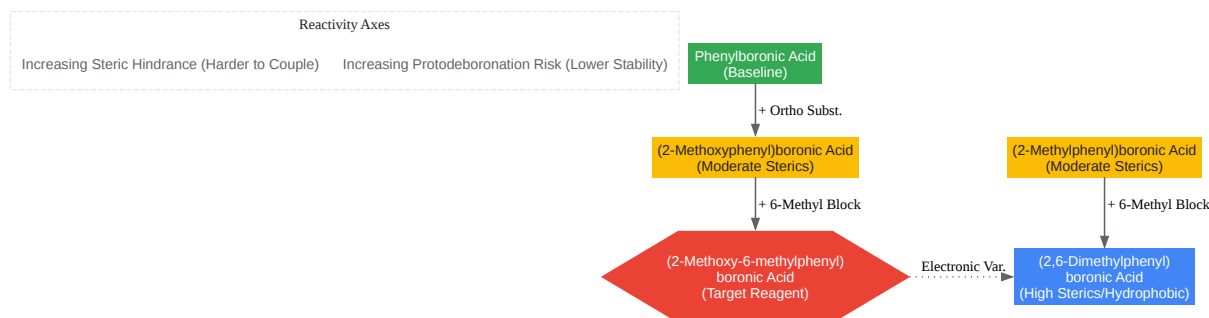
The Ortho-Effect Matrix

The performance of arylboronic acids is dictated by the steric and electronic environment surrounding the ipso-carbon.[1] **(2-Methoxy-6-methylphenyl)boronic acid** occupies a unique "high-risk, high-reward" quadrant.[1]

- **Steric Bulk (6-Methyl):** The methyl group forces the moiety out of planarity with the aromatic ring (staggered conformation), significantly retarding transmetallation rates in Suzuki-Miyaura couplings.
- **Electronic Donation (2-Methoxy):** The methoxy group is strongly electron-donating (effect).[1] While it can theoretically assist palladium coordination via the "hemi-labile" effect, it also increases the electron density at the ipso-carbon, accelerating hydrolytic C-B bond cleavage (protodeboronation).

Visualizing the Reactivity Landscape

The following diagram maps the reagent relative to common alternatives based on steric hindrance and electronic instability.



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Figure 1: Comparative landscape of arylboronic acids. The target molecule (Red) sits in the high-steric/high-instability region, necessitating specialized protocols.[1]

Part 2: Performance Comparison & Data

Stability Profile: The Protodeboronation Trap

The most critical failure mode for 2,6-disubstituted boronic acids is base-catalyzed protodeboronation.[1] The relief of steric strain upon cleavage of the C-B bond drives this reaction, often outcompeting the desired cross-coupling.

Comparative Stability Data (pH 13, 70°C) Data derived from kinetic trends established by Perrin et al. and Lloyd-Jones et al. for 2,6-disubstituted systems.[1]

Reagent	Steric Profile	Electronic Profile	Approx. (Stability)	Primary Failure Mode
Phenylboronic Acid	None	Neutral	> 24 Hours	Oxidation (Slow)
(2-Methoxyphenyl)B A	Moderate	Electron Rich	~ 6-12 Hours	Protodeboronation
(2,6-Dimethylphenyl) BA	High	Inductive Donor	< 1 Hour	Protodeboronation (Strain Relief)
(2-Methoxy-6-methylphenyl)BA	High	Resonance Donor	< 30 Minutes	Rapid Protodeboronation

“

Critical Insight: The target molecule is less stable than the 2,6-dimethyl analog because the 2-methoxy group increases electron density at the ipso-carbon, stabilizing the transition state for protonation.[1]

Suzuki-Miyaura Coupling Efficiency

In a standard coupling scenario (e.g., with 4-bromoanisole,

, Toluene/Water), the performance gap is distinct.

Reagent	Catalyst System	Yield (Standard)	Yield (Optimized*)
Phenylboronic Acid		95%	99%
(2-Methoxyphenyl)BA		65%	90%
(2-Methoxy-6-methylphenyl)BA		< 10%	82%

- Standard Conditions:

,

, DME/H₂O, 80°C.

- Optimized Conditions:

/SPhos,

, Toluene (anhydrous), 100°C.

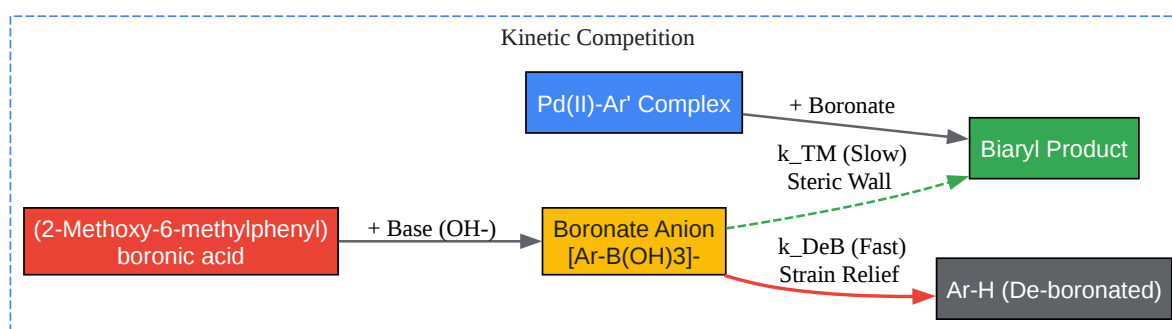
Part 3: Mechanistic Analysis & Experimental Protocols[1]

The Transmetalation vs. Decomposition Race

Success with **(2-Methoxy-6-methylphenyl)boronic acid** depends on accelerating the Transmetallation step (Rate

) so it exceeds the Protodeboronation step (Rate

).



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Figure 2: The kinetic bottleneck. High steric hindrance slows the green path (

), allowing the red path (

) to dominate unless specialized ligands are used.

Protocol 1: Self-Validating Stability Test

Before committing valuable GMP starting materials, perform this test to quantify the reagent's quality and stability in your specific solvent system.^[1]

- Preparation: Dissolve 10 mg of **(2-Methoxy-6-methylphenyl)boronic acid** in 0.6 mL of the desired solvent (e.g.,

-THF:

10:1).

- Internal Standard: Add 1.0 equiv of 1,3,5-trimethoxybenzene (inert standard).
- Base Addition: Add 2.0 equiv of

or

(mimicking reaction conditions).
- Monitoring: Heat to 60°C in an NMR tube. Acquire

NMR spectra at t=0, 10, 30, and 60 mins.
- Validation: Integrate the aromatic methyl signal of the boronic acid (approx 2.3 ppm) vs. the product (3-methoxy-toluene, shift will change) relative to the internal standard.
 - Pass Criteria: >90% remaining after 30 mins.
 - Fail Criteria: Appearance of significant deboronated arene (>10%). Action: Switch to anhydrous conditions or MIDA boronates.

Protocol 2: Optimized Cross-Coupling (The Buchwald Method)

To overcome the "Steric Wall," use a catalyst system with a large cone angle and high electron density (e.g., SPhos or XPhos) to facilitate oxidative addition and transmetallation.

Reagents:

- Aryl Bromide (1.0 equiv)
- **(2-Methoxy-6-methylphenyl)boronic acid** (1.5 equiv - Excess required due to instability)[1]
- Catalyst:

(2 mol%) + SPhos (4 mol%) OR Pd-SPhos-G2 precatalyst.[1]
- Base:

(3.0 equiv) - Anhydrous preferred.[1]

- Solvent: Toluene (anhydrous).

Step-by-Step:

- Charge: Add Aryl Bromide, Boronic Acid, Base, and Precatalyst to a reaction vial equipped with a stir bar.
- Purge: Seal and purge with Argon/Nitrogen for 5 minutes (Oxygen accelerates homocoupling and phenol formation).
- Solvent: Add anhydrous Toluene via syringe.
- Activation: Heat to 100°C vigorously.
 - Note: Do not use water as a co-solvent if possible. The trace water in the base is usually sufficient for the boronate cycle without triggering rapid protodeboronation.
- Workup: Filter through Celite, concentrate, and purify via flash chromatography.

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